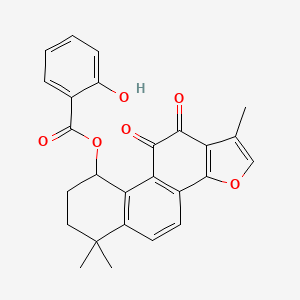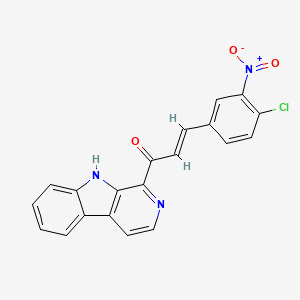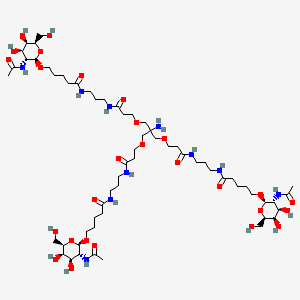
ASGPR ligand-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ASGPR ligand-1 is a compound that targets the asialoglycoprotein receptor, a calcium-dependent, carbohydrate-specific, type C lectin predominantly found on the plasma membrane of liver cells (hepatocytes). This receptor plays a crucial role in the clearance of defective plasma glycoprotein molecules and pathogen membrane glycoproteins from the body through receptor-mediated endocytosis. The high specificity and density of the asialoglycoprotein receptor on hepatocytes make this compound a promising candidate for targeted drug delivery systems, particularly for liver diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ASGPR ligand-1 typically involves the conjugation of N-acetylgalactosamine or other galactose derivatives to a suitable carrier molecule. One common method includes the use of a polycationic, polygalactosyl drug delivery carrier such as heptakis [6-amino-6-deoxy-2-O-(3-(1-thio-β-D-galactopyranosyl)-propyl)]-β-cyclodextrin hepta-acetate salt. This carrier is decorated with protonated amino substituents on the primary face and thiogalactose residues on the secondary face .
Industrial Production Methods: For industrial-scale production, the preparation method involves dissolving the main solution in dimethyl sulfoxide, followed by the addition of polyethylene glycol 300 and Tween 80. The mixture is then clarified and diluted with deionized water .
Analyse Chemischer Reaktionen
Types of Reactions: ASGPR ligand-1 primarily undergoes receptor-mediated endocytosis when it binds to the asialoglycoprotein receptor. This process involves the internalization of the ligand-receptor complex into the hepatocytes, followed by lysosomal degradation of the ligand.
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include N-acetylgalactosamine, dimethyl sulfoxide, polyethylene glycol 300, and Tween 80. The reaction conditions typically involve mixing and clarifying the solutions at room temperature .
Major Products Formed: The major product formed from the reaction of this compound with the asialoglycoprotein receptor is the internalized ligand-receptor complex, which is subsequently degraded in the lysosomes of hepatocytes .
Wissenschaftliche Forschungsanwendungen
ASGPR ligand-1 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study receptor-ligand interactions and receptor-mediated endocytosis. In biology, it helps in understanding the role of the asialoglycoprotein receptor in liver function and disease. In medicine, this compound is utilized in targeted drug delivery systems for liver diseases, including cancer and infections. It is also used in the development of diagnostic tools for liver afflictions .
Wirkmechanismus
The mechanism of action of ASGPR ligand-1 involves its binding to the asialoglycoprotein receptor on the surface of hepatocytes. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ligand-receptor complex into the cell. The complex is then transported to the lysosomes, where it is degraded. This process helps in the clearance of defective glycoproteins and pathogen membrane glycoproteins from the circulation, thereby preventing infections, inflammation, and cancer in the liver .
Vergleich Mit ähnlichen Verbindungen
ASGPR ligand-1 is unique in its high specificity and affinity for the asialoglycoprotein receptor. Similar compounds include other ligands that target the asialoglycoprotein receptor, such as triantennary N-acetylgalactosamine derivatives and glycoconjugated natural triterpenoids. These compounds also exhibit high affinity for the receptor and are used in targeted drug delivery systems for liver diseases. this compound stands out due to its optimized ligand concentration, which ensures efficient hepatic uptake without causing receptor saturation .
List of Similar Compounds:- Triantennary N-acetylgalactosamine derivatives
- Glycoconjugated natural triterpenoids
- Lactobionic acid conjugates
- Polycationic β-cyclodextrin carriers
Eigenschaften
Molekularformel |
C61H110N10O27 |
|---|---|
Molekulargewicht |
1415.6 g/mol |
IUPAC-Name |
5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-N-[3-[3-[3-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]-2-aminopropoxy]propanoylamino]propyl]pentanamide |
InChI |
InChI=1S/C61H110N10O27/c1-37(75)69-49-55(87)52(84)40(31-72)96-58(49)93-25-7-4-13-43(78)63-19-10-22-66-46(81)16-28-90-34-61(62,35-91-29-17-47(82)67-23-11-20-64-44(79)14-5-8-26-94-59-50(70-38(2)76)56(88)53(85)41(32-73)97-59)36-92-30-18-48(83)68-24-12-21-65-45(80)15-6-9-27-95-60-51(71-39(3)77)57(89)54(86)42(33-74)98-60/h40-42,49-60,72-74,84-89H,4-36,62H2,1-3H3,(H,63,78)(H,64,79)(H,65,80)(H,66,81)(H,67,82)(H,68,83)(H,69,75)(H,70,76)(H,71,77)/t40-,41-,42-,49-,50-,51-,52+,53+,54+,55-,56-,57-,58-,59-,60-/m1/s1 |
InChI-Schlüssel |
QKKUAGHSALQHNF-ZVMWQLMESA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)N)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)N)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate](/img/structure/B12378820.png)
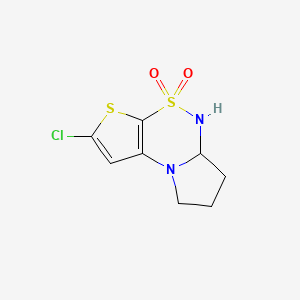
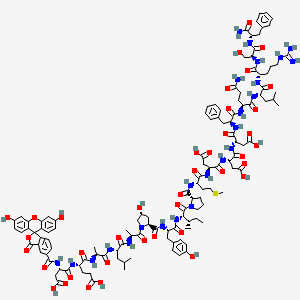

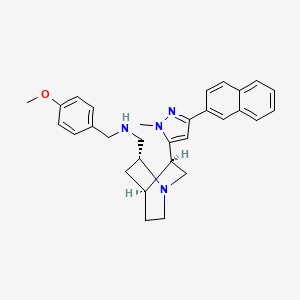
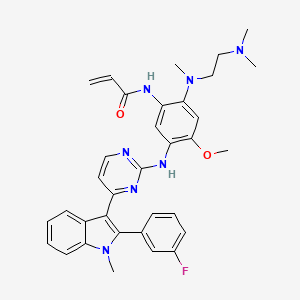
![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[3-[[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-(4-methylbenzoyl)amino]propyl]carbamate](/img/structure/B12378851.png)
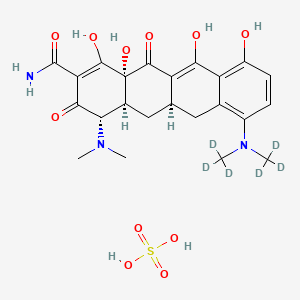

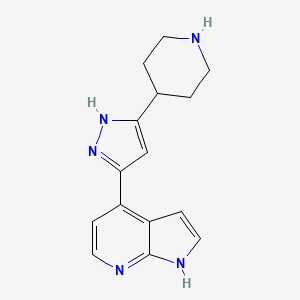
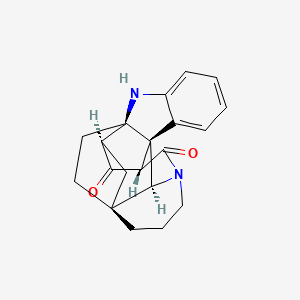
![(3S)-1-[4-(4-methylpiperazin-1-yl)pyridine-2-carbonyl]-N-[3-(3-oxo-1,2-dihydroisoindol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B12378881.png)
